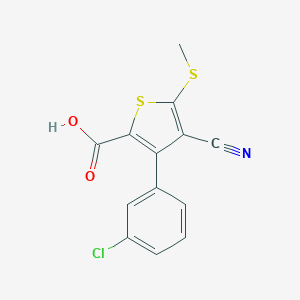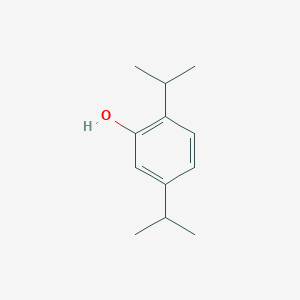![molecular formula C12H11FN2O2 B050455 5-Fluoro-1-[(4-methylphenyl)methyl]pyrimidine-2,4-dione CAS No. 125111-04-8](/img/structure/B50455.png)
5-Fluoro-1-[(4-methylphenyl)methyl]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylbenzyl)-5-fluorouracil: is a synthetic organic compound that belongs to the class of fluorinated pyrimidines. It is structurally related to uracil, a naturally occurring nucleobase in RNA. The compound features a fluorine atom at the 5-position and a 4-methylbenzyl group at the 1-position of the uracil ring. These modifications confer unique chemical and biological properties to the molecule, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylbenzyl)-5-fluorouracil typically involves the following steps:
Starting Materials: The synthesis begins with uracil and 4-methylbenzyl chloride.
Fluorination: The uracil is first fluorinated at the 5-position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Alkylation: The 5-fluorouracil is then alkylated at the 1-position with 4-methylbenzyl chloride in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH) to yield the final product.
Industrial Production Methods: Industrial production of 1-(4-Methylbenzyl)-5-fluorouracil follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methylbenzyl)-5-fluorouracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted uracil derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1-(4-Methylbenzyl)-5-fluorouracil is used as a building block in organic synthesis, particularly in the development of novel fluorinated compounds with potential pharmaceutical applications.
Biology: The compound is studied for its interactions with biological macromolecules, including nucleic acids and proteins. It serves as a probe to investigate the effects of fluorination on molecular recognition and binding.
Medicine: 1-(4-Methylbenzyl)-5-fluorouracil is explored for its potential as an anticancer agent. Its structural similarity to 5-fluorouracil, a well-known chemotherapeutic drug, makes it a candidate for further investigation in cancer treatment.
Industry: The compound finds applications in the development of specialty chemicals and materials, including fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(4-Methylbenzyl)-5-fluorouracil involves its incorporation into RNA and DNA, leading to the disruption of nucleic acid synthesis and function. The fluorine atom at the 5-position enhances the compound’s ability to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition results in the depletion of thymidine triphosphate (TTP), causing DNA damage and cell death. The 4-methylbenzyl group further modulates the compound’s pharmacokinetic properties, improving its stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
5-Fluorouracil: A widely used chemotherapeutic agent with a similar mechanism of action but lacking the 4-methylbenzyl group.
1-(4-Methylbenzyl)uracil: Similar structure but without the fluorine atom, resulting in different biological activity.
1-Benzyl-5-fluorouracil: Similar structure but with a benzyl group instead of a 4-methylbenzyl group, affecting its pharmacological properties.
Uniqueness: 1-(4-Methylbenzyl)-5-fluorouracil is unique due to the combined presence of the fluorine atom and the 4-methylbenzyl group. This combination enhances its chemical stability, biological activity, and potential therapeutic applications compared to its analogs.
Eigenschaften
CAS-Nummer |
125111-04-8 |
|---|---|
Molekularformel |
C12H11FN2O2 |
Molekulargewicht |
234.23 g/mol |
IUPAC-Name |
5-fluoro-1-[(4-methylphenyl)methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H11FN2O2/c1-8-2-4-9(5-3-8)6-15-7-10(13)11(16)14-12(15)17/h2-5,7H,6H2,1H3,(H,14,16,17) |
InChI-Schlüssel |
POACFNLCTNKXFD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)NC2=O)F |
Kanonische SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)NC2=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



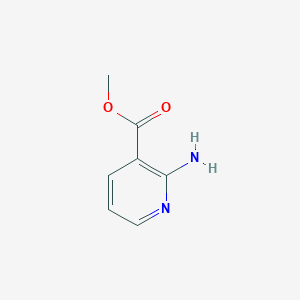
![Spiro[cyclopentane-1,4-[4H]pyrido[2,3-d][1,3]oxazin]-2(1H)-one (9CI)](/img/structure/B50382.png)


![Ethyl 2-diazo-4-[2,2-dimethyl-4-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-3-oxobutanoate](/img/structure/B50390.png)
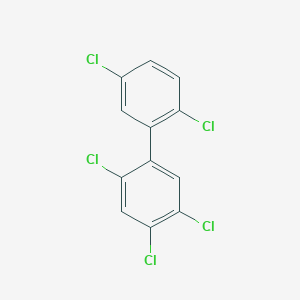
![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B50394.png)
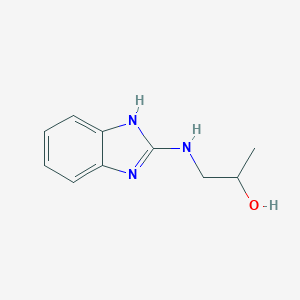

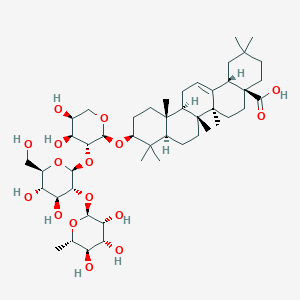
![(3aR,4R,6R,6aR)-2,2-Dimethyl-6-((trityloxy)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B50401.png)
